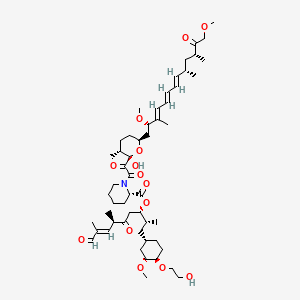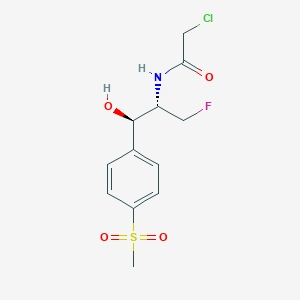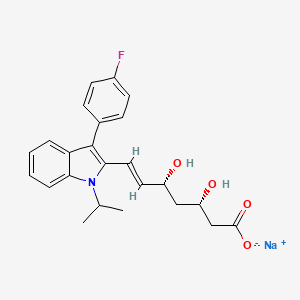
2-Debenzoyl-2-pentenoyl Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Debenzoyl-2-pentenoyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapy drug used for treating various metastatic cancers. This compound is characterized by its molecular formula C41H55NO14 and a molecular weight of 785.88 g/mol . It is a solid, white to off-white hygroscopic substance with a melting point greater than 162°C .
Mechanism of Action
Target of Action
2-Debenzoyl-2-pentenoyl Docetaxel is a related compound of Docetaxel , a chemotherapy drug that exhibits anti-mitotic properties and is used for treating various metastatic cancers . The primary target of this compound, like Docetaxel, is likely to be the microtubules in the cell. Microtubules play a crucial role in maintaining cell structure, enabling transport within the cell, and most importantly, in cell division.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve disruption of the cell cycle, leading to cell death . This is due to the stabilization of microtubules, which prevents them from disassembling, an essential process for cell division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Debenzoyl-2-pentenoyl Docetaxel involves multiple steps, starting from DocetaxelThe reaction conditions often involve the use of organic solvents like chloroform and methanol . The detailed synthetic route may vary depending on the specific laboratory protocols and the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The compound is usually stored under inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Debenzoyl-2-pentenoyl Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-Debenzoyl-2-pentenoyl Docetaxel has several scientific research applications:
Comparison with Similar Compounds
2-Debenzoyl-2-pentenoyl Docetaxel is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapy drug with a similar mechanism of action.
2-Debenzoyl-2-tigloyl Paclitaxel: A derivative of Paclitaxel with similar tubulin binding activity.
These compounds share a common mechanism of action but differ in their specific chemical structures and pharmacological properties.
Properties
CAS No. |
1412898-66-8 |
|---|---|
Molecular Formula |
C41H55NO14 |
Molecular Weight |
785.89 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)




